molecular formula C11H13NO2S B1475050 Ethyl 6-ethylthieno[2,3-b]pyrrole-5-carboxylate CAS No. 1884267-38-2

Ethyl 6-ethylthieno[2,3-b]pyrrole-5-carboxylate

Cat. No.: B1475050
CAS No.: 1884267-38-2
M. Wt: 223.29 g/mol
InChI Key: MZISPIZLVVWUQT-UHFFFAOYSA-N
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Description

Ethyl 6-ethylthieno[2,3-b]pyrrole-5-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-b]pyrrole core substituted with an ethyl group at the 6-position and an ethoxycarbonyl group at the 5-position. These compounds are often synthesized as intermediates for bioactive molecules or dyes due to their conjugated systems and reactivity .

Properties

IUPAC Name

ethyl 6-ethylthieno[2,3-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-3-12-9(11(13)14-4-2)7-8-5-6-15-10(8)12/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZISPIZLVVWUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C1SC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-ethylthieno[2,3-b]pyrrole-5-carboxylate (CAS 57269-06-4) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article compiles the available research findings regarding its biological activity, including synthesis, mechanisms of action, and case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C11_{11}H13_{13}NO2_2S
  • Molecular Weight : 225.29 g/mol

The structure is characterized by a thieno[2,3-b]pyrrole core with an ethyl group at the 6-position and an ethyl carboxylate substituent at the 5-position.

Antitumor Activity

Research has indicated that compounds with similar thieno[2,3-b]pyrrole structures exhibit significant antitumor properties. For instance, a study demonstrated that thieno[2,3-b]pyrrole derivatives could inhibit tumor cell growth effectively. The introduction of ethyl groups at specific positions has been shown to enhance the potency of these compounds. In particular, the 6-ethyl substitution increases both the potency and spectrum of tumor inhibition in vitro by two to three orders of magnitude compared to non-substituted analogs .

Table 1: Antitumor Activity of Thieno[2,3-b]pyrrole Derivatives

CompoundIC50_{50} (µM)Mechanism of Action
This compoundTBDDual TS/DHFR inhibitor
Non-substituted analogHigher than TBDNot specified
Methyl-substituted analogTBDNot specified

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Compounds with similar structures have shown selective antibacterial activity against pathogens such as Streptococcus pneumoniae. The mechanism involves inhibition of cell division through targeting FtsZ protein, which is crucial for bacterial cytokinesis .

Case Studies

  • In Vitro Studies : A study focused on various thieno derivatives demonstrated that those with ethyl substitutions exhibited enhanced cytotoxicity against human cancer cell lines. The most active compounds had GI50_{50} values significantly lower than their non-substituted counterparts .
  • Mechanistic Insights : Molecular modeling studies indicated that the presence of an ethyl group at the 6-position enhances hydrophobic interactions with target proteins in human DHFR (Dihydrofolate Reductase), leading to increased inhibitory potency .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The synthesis often includes cyclization reactions and functional group modifications to achieve the desired thienopyrrole structure.

Table 2: Synthesis Steps for this compound

StepReaction TypeConditions
Step 1CyclizationHeating in DMSO
Step 2FunctionalizationAlkylation with ethyl halides
Step 3EsterificationReaction with carboxylic acids

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs of ethyl 6-ethylthieno[2,3-b]pyrrole-5-carboxylate, emphasizing substituent effects, synthesis, and properties.

Structural Analogues and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference(s)
Ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate 4-amino, 2,3-dimethyl, 5-COOEt C₁₁H₁₄N₂O₂S 238.31 Potential medicinal use (e.g., kinase inhibitors); amino group enhances solubility and reactivity
Ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate 3-bromo, 5-COOEt C₉H₈BrNO₂S 274.14 Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura); intermediate for functionalized derivatives
Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate 5-COOMe C₈H₇NO₂S 181.21 Melting point: 127–129°C; used in dye synthesis and heterocyclic chemistry
Ethyl 2,3-dimethyl-6-[3-(trifluoromethyl)benzyl]-6H-thieno[2,3-b]pyrrole-5-carboxylate 2,3-dimethyl, 6-CF₃-benzyl C₁₉H₁₈F₃NO₂S 381.40 Trifluoromethyl group enhances lipophilicity; potential CNS drug candidate

Physical and Spectral Data

  • Melting Points: Methyl esters (e.g., 127–129°C ) generally have higher melting points than ethyl esters due to reduced steric hindrance.
  • IR Spectroscopy: Carboxylate C=O stretches appear near 1666 cm⁻¹, while NH₂ groups in amino derivatives show bands at ~3300 cm⁻¹ .
  • NMR Data: Substituents at the 6-position (e.g., ethyl vs. benzyl) significantly alter chemical shifts in ¹H/¹³C NMR, aiding structural confirmation .

Key Research Findings

  • Biological Potential: Amino- and trifluoromethyl-substituted derivatives are prioritized in drug discovery for their bioavailability and target affinity .
  • Synthetic Versatility: Ethyl esters are preferred over methyl analogs for their balance of reactivity and stability in multistep syntheses .
  • Limitations: Direct data on 6-ethyl substitution are sparse; most inferences derive from positional analogs (e.g., 3-bromo, 4-amino).

Preparation Methods

Gewald Reaction-Based Synthesis

One of the foundational methods to prepare substituted thieno[2,3-b]pyrroles involves the Gewald reaction, which is a three-component condensation of a ketone or aldehyde, a cyanoacetate ester, and elemental sulfur in the presence of a base.

  • Procedure:

    • React butyraldehyde with ethyl cyanoacetate and sulfur in the presence of triethylamine.
    • This yields ethyl 2-amino-5-ethylthiophene-3-carboxylate as an intermediate.
    • Subsequent cyclization with chlorformamidine hydrochloride in dimethyl sulfoxide (DMSO) under nitrogen atmosphere at 120–125 °C for 2 hours produces the thieno[2,3-b]pyrrole core with an ethyl substituent at position 6 and an amino group at position 2.
  • Yields:

    • The cyclization step typically achieves yields around 86% after purification by column chromatography.

This method is supported by studies on related thieno[2,3-d]pyrimidine derivatives and can be adapted for the thieno[2,3-b]pyrrole scaffold.

Halogenation and Palladium-Catalyzed Cross-Coupling

Halogenation at the 5-position followed by palladium-catalyzed cross-coupling is a common strategy to introduce functional groups or to prepare intermediates for further modification.

  • Halogenation:

    • Direct bromination or iodination of the thieno[2,3-b]pyrrole ester is challenging and often unsuccessful under conventional conditions.
    • An alternative involves mercuration of the thieno[2,3-b]pyrrole intermediate to form a chloromercuri derivative, which is then treated with iodine to yield the 5-iodo intermediate.
  • Cross-Coupling:

    • The 5-iodo intermediate undergoes palladium-catalyzed coupling with aryl thiols or other nucleophiles to form carbon-sulfur bonds or other desired substituents.
    • Catalysts such as Pd2(dba)3 with phosphine ligands are employed, often under microwave irradiation or reflux conditions.
  • Solvents and Conditions:

    • Common solvents include acetonitrile, propionitrile, or toluene.
    • Acid scavengers like triethylamine or diisopropylethylamine are used to neutralize acids formed during the reaction.
  • Yields:

    • The palladium-catalyzed coupling typically yields 70–76% of the desired products after purification.

Esterification and Hydrolysis

  • The carboxylate ester group at the 5-position can be introduced or modified by:

    • Esterification of the corresponding carboxylic acid using standard methods.
    • Hydrolysis of esters using aqueous base such as lithium hydroxide in aqueous tetrahydrofuran (THF) or sodium hydroxide in aqueous methanol or ethanol.
  • After hydrolysis, the carboxylate salt is acidified with trifluoroacetic acid or hydrochloric acid to afford the free acid.

  • Activated esters or acid chlorides can be prepared from the free acid by treatment with reagents like thionyl chloride (SOCl_2) or carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide) for further coupling reactions.

Microwave-Assisted Synthesis

  • Microwave irradiation has been employed to accelerate the condensation reactions leading to thieno[2,3-b]pyrrole derivatives.

  • For example, copper(I) iodide catalyzed condensation of aldehydes or ketones with ethyl isocyanoacetate in ionic liquids under microwave irradiation at 50 °C for 10 minutes yields indole-2-carboxylic acid esters, which is a related class of heterocycles.

  • This method offers rapid synthesis with good yields and can be adapted for this compound synthesis.

Data Table: Summary of Preparation Steps and Conditions

Step Reagents/Conditions Yield (%) Notes
Gewald Reaction Butyraldehyde, ethyl cyanoacetate, sulfur, Et_3N ~80-90 Forms ethyl 2-amino-5-ethylthiophene-3-carboxylate
Cyclization to Thienopyrrole Chlorformamidine hydrochloride, DMSO, 120–125 °C, 2h 86 Forms thieno[2,3-b]pyrrole core
Mercuration + Iodination Mercurate acetate, AcOH, 100 °C, 3h; then I2, CH2Cl_2, RT, 5h 42 (over two steps) Produces 5-iodo intermediate
Pd-Catalyzed Coupling Pd2(dba)3, PPh3 or P(tol)3, Et3N, solvent (CH3CN, toluene), reflux 70-76 Introduces substituents at 5-position
Ester Hydrolysis NaOH or LiOH in aqueous methanol/THF >90 Converts ester to acid or vice versa
Microwave-Assisted Condensation CuI, [bmim]OH ionic liquid, DMSO-free, 50 °C, 10 min High Rapid synthesis alternative

Research Findings and Notes

  • Regioselective acylation and substitution on thieno[2,3-b]pyrrole derivatives are highly sensitive to catalyst, solvent, and reaction conditions, requiring optimization for high yields and selectivity.

  • The mercuration-iodination method is a critical step to enable subsequent palladium-catalyzed cross-coupling, as direct halogenation often fails.

  • Palladium-catalyzed carbon-sulfur bond formation is a versatile approach to functionalize the thieno[2,3-b]pyrrole scaffold, enabling synthesis of photochromic and pharmacologically relevant derivatives.

  • Microwave-assisted methods provide efficient and rapid access to heterocyclic esters, reducing reaction times significantly compared to conventional heating.

  • The choice of base and solvent in hydrolysis and coupling steps impacts the purity and yield of the final ester product.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 6-ethylthieno[2,3-b]pyrrole-5-carboxylate?

  • The compound is synthesized via cyclocondensation reactions, often using microwave irradiation to enhance reaction efficiency and yield. For example, ethyl thienopyrrole derivatives can be synthesized by reacting substituted thiophenes with ethyl esters under acidic or basic conditions, followed by purification via column chromatography. Microwave-assisted methods (e.g., 80–100°C, 30–60 minutes) have been shown to improve regioselectivity and reduce side products .

Q. How is the structural identity of this compound confirmed?

  • Structural characterization relies on multinuclear NMR (¹H, ¹³C, DEPT), 2D NMR (COSY, HSQC), and high-resolution mass spectrometry (HRMS). For instance, ¹H NMR peaks for the ethyl ester group typically appear at δ 1.2–1.4 ppm (triplet, CH3) and δ 4.1–4.3 ppm (quartet, CH2), while the thieno-pyrrole ring protons resonate between δ 6.8–8.0 ppm. HRMS data should match the exact mass (e.g., 195.0018 for C9H9NO2S) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Based on structurally related compounds, this compound may pose risks of skin/eye irritation (H315, H319) and respiratory sensitization (H334). Researchers should use PPE (gloves, goggles), work in a fume hood, and adhere to COSHH regulations. Waste disposal must follow hazardous chemical guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?

  • Systematic optimization involves varying catalysts (e.g., p-toluenesulfonic acid), solvents (DMF, DCM), and temperature. For example, microwave irradiation at 100°C in acetic acid has achieved yields >85% for analogous thienopyrrole esters. DOE (Design of Experiments) approaches can identify critical factors like reaction time and molar ratios .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar thieno-pyrrole derivatives?

  • Discrepancies in NMR or HRMS data may arise from tautomerism or impurities. Cross-validation using X-ray crystallography or computational methods (DFT calculations) can confirm molecular geometry. For example, DEPT-135 NMR distinguishes CH2 and CH3 groups in ambiguous cases, while HRMS isotopic patterns verify molecular formulas .

Q. How is the cytotoxicity of this compound evaluated against multidrug-resistant cell lines?

  • Cytotoxicity assays (e.g., MTT or SRB) are performed on sensitive and resistant cancer cell lines (e.g., KB-V1/Vbl). IC50 values are calculated using dose-response curves, with doxorubicin as a positive control. Mechanistic studies may include apoptosis assays (Annexin V/PI staining) and P-glycoprotein inhibition tests .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Fukui indices and electrostatic potential maps identify reactive regions, such as the carbonyl group or ethyl substituent, guiding functionalization strategies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-ethylthieno[2,3-b]pyrrole-5-carboxylate
Reactant of Route 2
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Ethyl 6-ethylthieno[2,3-b]pyrrole-5-carboxylate

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